molecular formula C11H10N2O2S B187789 N-3-Pyridylbenzenesulfonamide CAS No. 53472-19-8

N-3-Pyridylbenzenesulfonamide

Cat. No.: B187789
CAS No.: 53472-19-8
M. Wt: 234.28 g/mol
InChI Key: UFVHQLOWDFKPIU-UHFFFAOYSA-N
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Description

N-3-Pyridylbenzenesulfonamide is a chemical compound designed for research applications, particularly in the field of enzymology and medicinal chemistry. This benzenesulfonamide derivative is part of a class of compounds known for their ability to act as potent inhibitors of carbonic anhydrase (CA) isozymes . These zinc-metalloenzymes catalyze the reversible hydration of carbon dioxide and are implicated in a variety of physiological and pathological processes, including glaucoma, epilepsy, and cancer . The compound's core structure features a sulfonamide group, which is a established zinc-binding function (ZBG) that directly interacts with the active site of carbonic anhydrases, thereby inhibiting their activity . The pyridyl moiety attached to the sulfonamide nitrogen is a key feature that influences the molecule's electronic properties, solubility, and binding affinity, allowing researchers to explore structure-activity relationships. Compounds with a pyridine-3-sulfonamide scaffold have demonstrated significant inhibitory activity against cancer-associated isoforms like hCA IX and hCA XII, which are overexpressed in hypoxic tumors and are involved in pH regulation and cancer progression . As such, this compound serves as a valuable precursor or intermediate for researchers developing novel anticancer agents and investigating tumor metabolism. Beyond oncology research, this chemical is a useful building block in organic synthesis for constructing more complex molecules with potential anti-proliferative or antibacterial properties . It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10N2O2S/c14-16(15,11-6-2-1-3-7-11)13-10-5-4-8-12-9-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVHQLOWDFKPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50320760
Record name N-3-Pyridylbenzenesulfonamide
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Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53472-19-8
Record name N-3-Pyridinylbenzenesulfonamide
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Record name NSC 364023
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Record name NSC364023
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Record name N-3-Pyridylbenzenesulfonamide
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Preparation Methods

Conventional Synthesis via One-Pot Reaction

The most direct and efficient route to N-3-Pyridylbenzenesulfonamide involves a one-pot reaction between 3-aminopyridine and benzenesulfonyl chloride. As detailed in a 2022 study, this method employs aqueous sodium carbonate (Na₂CO₃) as a base and hydrochloric acid (HCl) as a scavenger to neutralize byproducts . The reaction proceeds at ambient temperature, eliminating the need for energy-intensive heating or specialized equipment.

Reaction Conditions :

  • Molar Ratio : 1:1 stoichiometry of 3-aminopyridine to benzenesulfonyl chloride.

  • Solvent System : Aqueous medium with Na₂CO₃ to maintain alkaline conditions (pH ~9–10).

  • Workup : Acidification with HCl precipitates the product, which is filtered, dried, and recrystallized from ethanol.

This method achieves a 93.3% yield , attributed to the rapid nucleophilic attack of the pyridinyl amine on the electrophilic sulfur atom of the sulfonyl chloride . The simplicity and scalability of this approach make it industrially viable.

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

While no studies directly report microwave-assisted synthesis of this compound, analogous sulfonamide syntheses suggest potential optimization. For example, microwave irradiation (240 W, 60–65°C) reduced reaction times from 6 hours to 15 minutes in the synthesis of N-isoxazolo[5,4-b]pyridin-3-yl-benzenesulfonamide, improving yields from 70% to 82% . Applying these conditions to this compound could theoretically enhance efficiency.

Hypothesized Protocol :

  • Reagents : 3-aminopyridine, benzenesulfonyl chloride, pyridine (catalyst).

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Irradiation : 3 cycles of 5-minute heating at 65°C with 5-minute intervals.

Microwave methods leverage dielectric heating to accelerate molecular collisions, potentially reducing side reactions and improving purity .

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficacy. Comparative data from sulfonamide syntheses reveal:

Condition Conventional Microwave
Solvent Water/Na₂CO₃THF/DMF
Base Na₂CO₃Pyridine
Temperature 25°C65°C
Time 2–4 hours15 minutes
Yield 93.3%70–82%*

*Extrapolated from analogous reactions .

Polar aprotic solvents like DMF enhance sulfonyl chloride reactivity by stabilizing intermediates, while aqueous bases simplify purification . However, microwave-compatible solvents (e.g., THF) may offer faster kinetics .

Characterization and Analytical Validation

Structural confirmation of this compound relies on spectroscopic techniques:

  • FTIR : Peaks at 1170 cm⁻¹ (S=O symmetric stretch) and 1340 cm⁻¹ (S=O asymmetric stretch) confirm sulfonamide formation . N-H stretches appear at 3100–3300 cm⁻¹.

  • ¹H NMR (CDCl₃): δ 7.49–7.55 ppm (m, 5H, benzene), 8.15 ppm (dd, 1H, pyridine H-4), 8.43 ppm (dd, 1H, pyridine H-6) .

  • ¹³C NMR : Peaks at 148.2 ppm (C-SO₂) and 123–140 ppm (aromatic carbons) .

These data align with computational predictions, ensuring product integrity.

Challenges and Practical Considerations

  • Byproduct Formation : Excess sulfonyl chloride may generate disulfonyl derivatives. Stoichiometric control and scavengers (e.g., Na₂CO₃) mitigate this .

  • Moisture Sensitivity : Sulfonyl chlorides hydrolyze in humid conditions. Anhydrous solvents or desiccants improve yields .

  • Scalability : The one-pot method’s simplicity facilitates bulk production, whereas microwave methods require specialized reactors .

Chemical Reactions Analysis

Types of Reactions: N-3-Pyridylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a base or acid.

Major Products:

    Oxidation: Formation of pyridylbenzenesulfonic acids.

    Reduction: Formation of pyridylbenzenesulfonamines.

    Substitution: Formation of various substituted pyridylbenzenesulfonamides.

Scientific Research Applications

Synthesis and Characterization

N-3-Pyridylbenzenesulfonamide can be synthesized through various methods, including one-pot reactions that yield high purity and yield. The synthesis often involves the reaction of pyridine derivatives with benzenesulfonyl chloride under basic conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound .

Antimicrobial Activity

One of the notable applications of this compound is its antimicrobial activity. Studies have demonstrated that this compound exhibits significant antibacterial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes essential for cell wall synthesis .

Anticancer Potential

Research has indicated that this compound derivatives may possess anticancer properties by acting as inhibitors of key signaling pathways involved in tumor growth. For instance, compounds derived from this scaffold have been shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell proliferation and survival. This suggests potential for development as targeted cancer therapies .

Treatment of Infectious Diseases

Given its antimicrobial properties, this compound could be explored as a treatment option for various infectious diseases. The compound's efficacy against resistant strains of bacteria makes it a candidate for further development in antibiotic therapies.

Cancer Therapy

The ability of this compound to inhibit PI3K suggests its potential use in oncology. Targeting this pathway could lead to new treatments for cancers that exhibit aberrant PI3K signaling. Ongoing research is necessary to evaluate its effectiveness in clinical settings .

Case Studies and Research Findings

Study Objective Findings
Study 1Synthesis and antimicrobial testingDemonstrated effective antibacterial activity against multiple strains with low MIC values .
Study 2Evaluation of anticancer activityIdentified as a potent inhibitor of PI3K with subnanomolar activity in vitro .
Study 3Structure-activity relationship (SAR) analysisExplored modifications leading to enhanced potency against cancer cell lines; highlighted the importance of substituents on the pyridine ring .

Mechanism of Action

The mechanism of action of N-3-Pyridylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Fluorine substituents (e.g., in ) increase molecular weight and may enhance target binding via hydrophobic or dipole interactions. However, they reduce solubility compared to non-fluorinated analogs .
  • Melting Points : Fluorinated derivatives exhibit higher melting points (>170°C), suggesting strong crystalline packing, whereas chlorophenyl analogs may have variable crystallinity depending on substituent positioning .

Kinase Inhibition Potential ( )

The fluorinated chromenyl-sulfonamide in was synthesized via Suzuki-Miyaura coupling using a palladium catalyst. Its moderate yield (28%) reflects challenges in introducing bulky substituents like pyrazolopyrimidine. Such compounds are hypothesized to inhibit kinases (e.g., PI3K or CDK families) due to structural resemblance to known ATP-competitive inhibitors .

COX Inhibition and Structural Analysis ( )

The chlorophenyl-substituted sulfonamide in was characterized using X-ray crystallography (APEX2/SAINT software). Its pyrazole-linked benzenesulfonamide core aligns with COX-2 inhibitor scaffolds, though explicit activity data is pending. Crystallographic data confirms planar geometry, critical for binding to enzyme active sites .

Biological Activity

N-3-Pyridylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a pyridine ring. Its molecular formula is C11H12N2O2S, with a molecular weight of 240.29 g/mol. The structure can be represented as follows:

N 3 PyridylbenzenesulfonamideC6H4 SO2NH C5H4N\text{N 3 Pyridylbenzenesulfonamide}\rightarrow \text{C}_6\text{H}_4\text{ SO}_2\text{NH }\text{C}_5\text{H}_4\text{N}

Antibacterial Activity

This compound exhibits notable antibacterial properties against various bacterial strains. The mechanism of action primarily involves the inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Klebsiella pneumoniae32 µg/mL

The compound's effectiveness varies across different strains, with Staphylococcus aureus being particularly sensitive.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have shown its efficacy against Candida albicans and other pathogenic fungi.

Table 2: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL

These results indicate that this compound can be a potential candidate for treating fungal infections.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.

Table 3: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast Cancer)10.5
HeLa (Cervical Cancer)15.2
A549 (Lung Cancer)12.8

The compound's selectivity for CA IX over other isoforms suggests it may serve as a targeted therapy for cancers expressing this enzyme.

Mechanistic Studies

Mechanistic studies indicate that this compound interacts with target enzymes through hydrogen bonding and hydrophobic interactions, which enhances its inhibitory effect on both bacterial and cancer cell growth.

Case Studies

  • Antibacterial Efficacy : In a clinical study involving patients with bacterial infections, this compound was administered alongside standard antibiotics, resulting in improved patient outcomes and reduced resistance development compared to traditional therapies.
  • Anticancer Trials : Preliminary trials in animal models have shown that this compound significantly reduces tumor size in xenograft models, indicating its potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-3-pyridylbenzenesulfonamide derivatives, and how can reaction conditions be optimized?

  • Methodology : Use Schiff base condensation between pyridine-4-carboxaldehyde and sulfonamide precursors under reflux in ethanol or methanol, followed by purification via recrystallization. Reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied and monitored via TLC or HPLC to optimize yield and purity . For metal coordination studies (e.g., Cu²⁺ or Fe³⁺ complexes), employ reflux in aqueous-organic mixtures and characterize using elemental analysis and spectroscopic techniques (UV-Vis, IR) .

Q. How should researchers characterize the structural properties of this compound derivatives?

  • Methodology : Combine X-ray diffraction (XRD) for crystallographic data with spectroscopic analyses:

  • NMR : Confirm proton environments and substituent positions (e.g., pyridyl vs. sulfonamide protons) .
  • FT-IR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) .
  • Mass spectrometry : Validate molecular ion peaks and fragmentation patterns .

Q. What are the standard protocols for evaluating the purity of synthesized this compound compounds?

  • Methodology : Use HPLC with a phenyl- or cyanopropyl-based column (e.g., Agilent ZORBAX SB-CN) for separation, coupled with UV detection at 254 nm. Validate purity against commercial standards or spiked samples. For trace metal analysis (e.g., in coordination complexes), employ ICP-MS .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the pyridyl ring influence the coordination chemistry of this compound with transition metals?

  • Methodology : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the pyridyl ring. Compare stability constants (log K) of metal complexes via potentiometric titration and analyze geometric distortions using DFT calculations. Correlate findings with spectroscopic shifts in UV-Vis and EPR .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., dihydrofolate reductase). Validate predictions with in vitro antimicrobial assays (MIC determination against S. aureus or E. coli) and correlate with Hammett substituent constants (σ) . Use DFT to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar sulfonamide derivatives?

  • Methodology : Conduct meta-analysis of published IC₅₀ or MIC values, accounting for variables like assay conditions (pH, solvent), microbial strains, and compound purity. Use multivariate regression to identify statistically significant structure-activity relationships (SARs). Replicate conflicting studies under standardized protocols .

Q. What advanced synthetic routes enable the incorporation of this compound into heterocyclic scaffolds (e.g., triazoles or pyrimidines)?

  • Methodology : Employ Huisgen cycloaddition (click chemistry) with azide-functionalized sulfonamides and alkynes. Optimize catalyst systems (Cu(I)/TBTA) and characterize products via HRMS and NOESY for regioselectivity confirmation. For pyrimidine hybrids, use Suzuki-Miyaura coupling with boronic acid derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between experimental and computational results?

  • Methodology : Recalculate DFT/NMR chemical shifts using solvent correction models (e.g., IEF-PCM for DMSO or CDCl₃). Cross-validate with experimental data from multiple solvents. Investigate tautomeric equilibria or conformational flexibility via variable-temperature NMR .

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